- Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,

Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

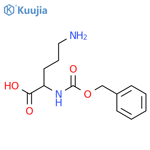

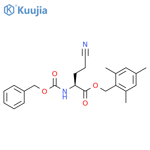

(S)-3-Cbz-amino-2-piperidone structure

Nom du produit:(S)-3-Cbz-amino-2-piperidone

Numéro CAS:95582-17-5

Le MF:C13H16N2O3

Mégawatts:248.277743339539

MDL:MFCD08166408

CID:799613

PubChem ID:11482034

(S)-3-Cbz-amino-2-piperidone Propriétés chimiques et physiques

Nom et identifiant

-

- (S)-3-(Cbz-amino)-2-piperidone

- (S)?-?3-?Cbz-?Aminopiperidin-?2-?one

- (S)-3-CBZ-AMINO-2-PIPERIDONE

- benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate

- Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)

- (S)-3-N-Cbz-Aminopiperidin-2-one

- (S)-3-Benzyloxycarbonylamino-2-piperidone

- Benzyl (S)-2-oxopiperidin-3-ylcarbamate

- (S)-Benzyl (2-oxopiperidin-3-yl)carbamate

- (S)-benzyl 2-oxopiperidin-3-ylcarbamate

- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester

- (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate

- KVHNKJHAXXEKFU-NSHDSACASA-N

- 6528AJ

- FCH3601537

- AB43572

- (S)-3-benzy

- Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)

- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)

- (3S)-3-Benzyloxycarbonylamino-2-piperidinone

- 95582-17-5

- A845337

- W-205548

- MFCD08166408

- AKOS015918106

- VDA58217

- DTXSID40467310

- EN300-6735227

- SCHEMBL4078569

- benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate

- (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate

- AS-37240

- (3S)-3-benzyloxycarbonylamino-2-piperidone

- Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%

- Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate

- N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester

- (S)-3-Cbz-aminopiperidin-2-one

- (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER

- (S)-3-Cbz-amino-2-piperidone

-

- MDL: MFCD08166408

- Piscine à noyau: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1

- La clé Inchi: KVHNKJHAXXEKFU-NSHDSACASA-N

- Sourire: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1

Propriétés calculées

- Qualité précise: 248.11600

- Masse isotopique unique: 248.11609238g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 4

- Complexité: 301

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 67.4

- Le xlogp3: 1.3

Propriétés expérimentales

- Couleur / forme: White to Yellow Solid

- Dense: 1.22±0.1 g/cm3 (20 ºC 760 Torr),

- Point de fusion: 101-102 ºC

- Point d'ébullition: 502.5℃at760mmHg

- Solubilité: Légèrement soluble (1,1 G / l) (25 ºC),

- Le PSA: 67.43000

- Le LogP: 1.91110

(S)-3-Cbz-amino-2-piperidone Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302

- Déclaration d'avertissement: P264;P270;P301+P312;P330

- Conditions de stockage:Room temperature

(S)-3-Cbz-amino-2-piperidone Données douanières

- Code HS:2933790090

- Données douanières:

Code douanier chinois:

2933790090Résumé:

2933790090 autres lactames. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 9,0% droits généraux: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933790090. Autres lactames. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 9,0%, droit général: 20,0%

(S)-3-Cbz-amino-2-piperidone PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM180643-5g |

(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |

95582-17-5 | 95% | 5g |

$654 | 2021-08-05 | |

| Chemenu | CM180643-1g |

(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |

95582-17-5 | 95% | 1g |

$292 | 2024-07-18 | |

| abcr | AB284225-250 mg |

(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |

95582-17-5 | 97% | 250 mg |

€147.40 | 2023-07-20 | |

| abcr | AB284225-1 g |

(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |

95582-17-5 | 97% | 1 g |

€289.00 | 2023-07-20 | |

| Enamine | EN300-6735227-1.0g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 1.0g |

$76.0 | 2025-03-13 | |

| Enamine | EN300-6735227-2.5g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 2.5g |

$166.0 | 2025-03-13 | |

| Enamine | EN300-6735227-0.05g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 0.05g |

$19.0 | 2025-03-13 | |

| Enamine | EN300-6735227-5.0g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 5.0g |

$308.0 | 2025-03-13 | |

| AstaTech | 57626-0.25/G |

(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |

95582-17-5 | 97% | 0.25g |

$199 | 2023-09-16 | |

| abcr | AB284225-250mg |

(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |

95582-17-5 | 97% | 250mg |

€144.50 | 2025-02-21 |

(S)-3-Cbz-amino-2-piperidone Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Référence

- Preparation of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C

Référence

- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Référence

- Preparation of prolinyl peptide analogs as serine protease inhibitors, United States, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Référence

- Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors, United States, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Référence

- Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors, United States, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium carbonate Solvents: Methanol ; 6 h, reflux; reflux → 0 °C

1.2 1 h, rt

1.2 1 h, rt

Référence

- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

Référence

- Preparation of sulfonamide lactams as Factor Xa inhibitors, United States, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Référence

- preparation of proline analog peptides as serine protease inhibitors, United States, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: N-Methyl-2-pyrrolidone , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; overnight, rt

Référence

- Preparation of azacycloalkanone serine protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

Référence

- Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa., World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Triethylamine , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ; pH 8.5, rt; 16 h, rt

1.2 Reagents: Triethylamine ; pH 8.5, rt

1.2 Reagents: Triethylamine ; pH 8.5, rt

Référence

- Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Référence

- Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors, United States, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Référence

- Preparation of heterocyclic compounds as serine protease inhibitors, United States, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Référence

- Preparation of oxadiazole peptide analogs as serine protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Cobalt chloride (CoCl2) , Sodium borohydride Solvents: Methanol

Référence

- Synthesis of L-[5-11C]ornithine, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux; reflux → rt

1.2 Solvents: Methanol ; cooled

1.2 Solvents: Methanol ; cooled

Référence

- Preparation of tripeptoid analogs as serine protease inhibitors, United States, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 20 min, 0 °C

1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt

1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt

Référence

- First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IV, Journal of Natural Products, 2004, 67(6), 999-1004

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; < 0 °C; 3 h, 50 - 55 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt

1.4 < 10 °C; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt

1.4 < 10 °C; 1 h, rt

Référence

- Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV Inhibitor, Organic Process Research & Development, 2005, 9(5), 570-576

Synthetic Routes 20

Conditions de réaction

Référence

- Phosphonamide-substituted lactams, Federal Republic of Germany, , ,

(S)-3-Cbz-amino-2-piperidone Raw materials

- Butanoic acid, 4-cyano-2-[[(phenylmethoxy)carbonyl]amino]-, (2,4,6-trimethylphenyl)methyl ester, (S)-

- N2-Benzyloxycarbonyl-L-ornithine

- (s)-3-Aminopiperidin-2-one

- H-Orn-OMe Dihydrochloride

- (S)-ornithine hydrochloride

- (2S)-2,5-diaminopentanoic acid

- Z-Orn-Oh.hcl

(S)-3-Cbz-amino-2-piperidone Preparation Products

(S)-3-Cbz-amino-2-piperidone Littérature connexe

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

3. Book reviews

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

95582-17-5 ((S)-3-Cbz-amino-2-piperidone) Produits connexes

- 133407-82-6(MG-132)

- 179915-11-8((R)-3-N-Cbz-amino-2,6-dioxo-piperidine)

- 117591-20-5(Calpeptin)

- 133407-86-0(MG-115)

- 34079-31-7(Cbz-L-Prolinamide)

- 940868-17-7(Benzyl 2-carbamoylpiperidine-1-carboxylate)

- 61069-04-3((4-Perfluorotolyl)triethoxysilane)

- 7226-33-7(2-Deoxy-2-fluoro-D-ribofuranose)

- 1806835-93-7(Ethyl 5-amino-3-(difluoromethyl)-2-hydroxypyridine-4-carboxylate)

- 2229157-96-2(3-(2-bromo-3-methoxyphenyl)azetidin-3-ol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone

Pureté:99%/99%/99%/99%/99%

Quantité:5.0g/10.0g/25.0g/50.0g/100.0g

Prix ($):216.0/367.0/808.0/1373.0/2335.0